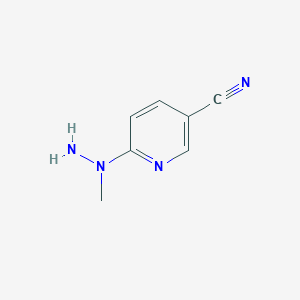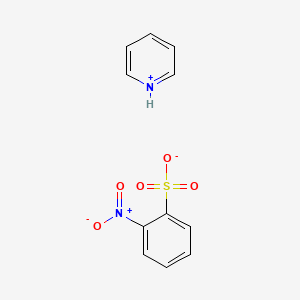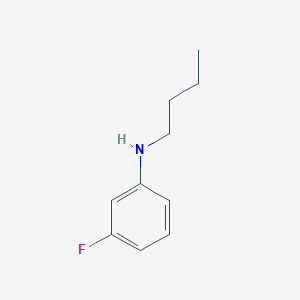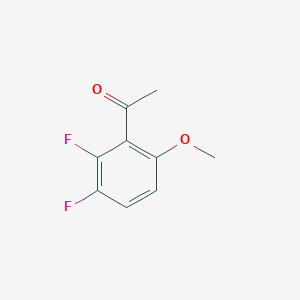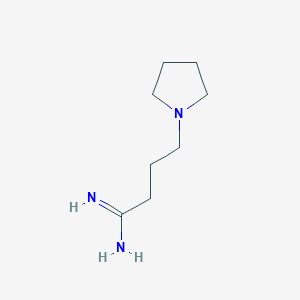
4-(Pyrrolidin-1-YL)butanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyrrolidin-1-YL)butanimidamide is a nitrogen-containing heterocyclic compound featuring a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-1-YL)butanimidamide typically involves the reaction of pyrrolidine with butanimidamide under specific conditions. One common method includes the use of pyrrolidine and butanimidamide in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidin-1-YL)butanimidamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
4-(Pyrrolidin-1-YL)butanimidamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-1-YL)butanimidamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing biological pathways. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog with a similar ring structure.
Pyrrolidinone: Contains a carbonyl group, offering different reactivity and biological activity.
Pyrrolizine: A fused ring system with distinct chemical properties.
Uniqueness
4-(Pyrrolidin-1-YL)butanimidamide is unique due to its specific substitution pattern and the presence of the butanimidamide group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C8H17N3 |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
4-pyrrolidin-1-ylbutanimidamide |
InChI |
InChI=1S/C8H17N3/c9-8(10)4-3-7-11-5-1-2-6-11/h1-7H2,(H3,9,10) |
InChI Key |
KWRHYMPPKQVSCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCCC(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


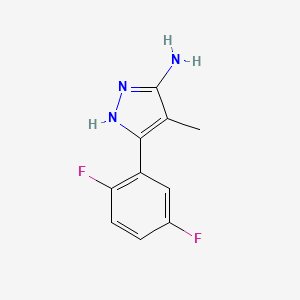

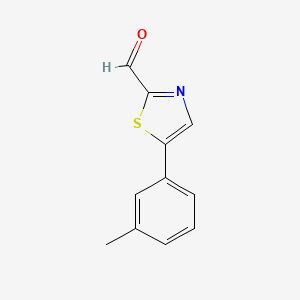
![N-(2-{[3-(cyclohexa-1,4-dien-1-yl)propyl]amino}-1,2-diphenylethyl)-4-methylbenzenesulfonamide](/img/structure/B12439681.png)


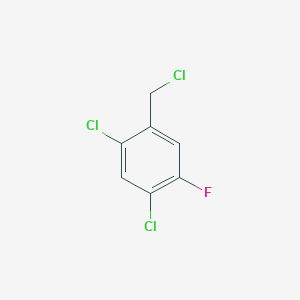
![1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-pyrrolidine](/img/structure/B12439718.png)
![3-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]benzene-1-carboximidamide](/img/structure/B12439721.png)
